Technical Documentation Center

DDR1-IN-1 (hydrate) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: DDR1-IN-1 (hydrate)

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of DDR1-IN-1 (hydrate) in Murine Models

Abstract The Discoidin Domain Receptor 1 (DDR1) has emerged as a compelling therapeutic target for a spectrum of central nervous system (CNS) disorders, including neurodegenerative diseases and gliomas.[1][2][3] Its role...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Discoidin Domain Receptor 1 (DDR1) has emerged as a compelling therapeutic target for a spectrum of central nervous system (CNS) disorders, including neurodegenerative diseases and gliomas.[1][2][3] Its role in modulating microglial activity, matrix metalloproteinase production, and blood-brain barrier (BBB) integrity underscores the therapeutic potential of its inhibition.[1][4] DDR1-IN-1 is a potent and selective small molecule inhibitor of DDR1 tyrosine kinase.[5][6] For any CNS-targeted therapeutic, brain penetration is a critical determinant of efficacy. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the blood-brain barrier permeability of DDR1-IN-1 (hydrate) in mice. We will delve into the scientific rationale behind experimental design, provide detailed, field-proven protocols, and offer insights into data interpretation.

Introduction: The Rationale for Targeting DDR1 in the CNS

The Discoidin Domain Receptor 1 (DDR1)

DDR1 is a unique receptor tyrosine kinase (RTK) that is activated by collagen.[7] Unlike many other RTKs, DDR1 activation is characterized by slow and sustained phosphorylation.[8] In the central nervous system, DDR1 is expressed in various cell types, including oligodendrocytes, astrocytes, microglia, and endothelial cells.[9] Its expression and activity have been implicated in:

  • Myelination and Remyelination: DDR1 plays a role in oligodendrocyte differentiation and myelin repair, suggesting its relevance in demyelinating diseases like multiple sclerosis.[2][10]

  • Neuroinflammation: DDR1 activation can modulate microglial activity, a key component of the neuroinflammatory response in diseases like Alzheimer's and Parkinson's.[1]

  • Blood-Brain Barrier Integrity: Studies have shown that DDR1 can influence the expression of matrix metalloproteinases (MMPs), enzymes that can degrade the extracellular matrix and compromise BBB integrity, particularly after ischemic events.[1][4]

DDR1-IN-1 (hydrate): A Selective Kinase Inhibitor

DDR1-IN-1 is a potent, ATP-competitive, type II kinase inhibitor that selectively targets DDR1.[6][11] It binds to the 'DFG-out' conformation of the kinase domain, locking it in an inactive state.[6][12][13]

PropertyValueSource
Formal Name N-[3-[(2,3-dihydro-2-oxo-1H-indol-5-yl)oxy]-4-methylphenyl]-4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)-benzamide, hydrate[5]
Molecular Formula C30H31F3N4O3 • xH2O[5]
Molecular Weight 552.6 g/mol (anhydrous)[5]
IC50 (DDR1) 105 nM[5][14]
IC50 (DDR2) 413 nM[5][14]
Cellular EC50 87 nM (inhibition of autophosphorylation)[5][11]

Its high selectivity against a panel of over 450 other kinases makes it a valuable tool for interrogating the specific roles of DDR1 in disease models.[5][6] For CNS applications, however, the central question remains: can it cross the blood-brain barrier to reach its target?

The Blood-Brain Barrier: A Formidable Challenge

The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[15] This barrier is crucial for maintaining brain homeostasis and protecting it from toxins and pathogens.[15] However, it also poses a significant obstacle for the delivery of therapeutic agents to the brain.

Key Characteristics of the BBB
  • Tight Junctions: Brain endothelial cells are linked by complex tight junctions that severely restrict paracellular diffusion.

  • Efflux Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), are highly expressed and actively pump a wide range of xenobiotics out of the endothelial cells and back into the bloodstream.

  • Reduced Transcytosis: The rate of pinocytosis and transcytosis is much lower in brain endothelial cells compared to peripheral capillaries.

Experimental Assessment of DDR1-IN-1 BBB Permeability in Mice

While direct, published data on the BBB permeability of DDR1-IN-1 is scarce, studies on other DDR1 inhibitors in neurodegenerative models have shown that brain penetration is achievable.[1] The following section outlines a robust, multi-faceted approach to definitively quantify the brain penetration of DDR1-IN-1 in mice, based on established methodologies.[15][16][17][18][19]

Overall Experimental Workflow

This workflow is designed to provide a comprehensive picture of the compound's ability to cross the BBB and its distribution within the brain.

Caption: High-level workflow for assessing DDR1-IN-1 BBB permeability.

Protocol 1: Systemic Pharmacokinetics and Brain Penetration

This protocol determines the concentration of DDR1-IN-1 in the plasma and brain over time after systemic administration.

Objective: To calculate the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma ratio (Kp,uu).

Materials:

  • DDR1-IN-1 (hydrate)

  • Vehicle suitable for both intravenous (IV) and oral (PO) administration (e.g., 20% Solutol HS 15 in water)

  • C57BL/6 mice (male, 8-10 weeks old)

  • LC-MS/MS system

Methodology:

  • Dosing:

    • Administer DDR1-IN-1 intravenously (e.g., 2 mg/kg) to one cohort of mice (n=3-4 per time point).

    • Administer DDR1-IN-1 orally (e.g., 10 mg/kg) to a second cohort (n=3-4 per time point).

  • Sample Collection:

    • Collect blood samples (via tail vein or saphenous vein) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • At each time point, euthanize the mice and immediately collect whole brains.

    • For a subset of animals, cerebrospinal fluid (CSF) may be collected from the cisterna magna.

  • Sample Processing:

    • Process blood to plasma by centrifugation.

    • Weigh the brains and homogenize them in a suitable buffer.

    • Perform protein precipitation on plasma and brain homogenate samples (e.g., with acetonitrile containing an internal standard).

  • Quantification:

    • Analyze the concentration of DDR1-IN-1 in the processed samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for both plasma and brain concentrations.

    • The brain-to-plasma ratio is calculated as: Kp = AUC_brain / AUC_plasma .

    • To account for protein binding, determine the unbound fraction in plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis.

    • The unbound ratio is calculated as: Kp,uu = Kp * (fu,plasma / fu,brain) .

Interpreting the Results:

Kp,uu ValueInterpretation
> 1Active influx into the brain.
≈ 1Primarily passive diffusion across the BBB.
< 1Poor permeability or active efflux from the brain.
Protocol 2: In Situ Brain Perfusion

This technique provides a more direct measure of the rate of transport across the BBB, independent of systemic clearance.

Objective: To determine the initial brain uptake clearance (K_in) of DDR1-IN-1.

Materials:

  • DDR1-IN-1 (hydrate)

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Anesthetized C57BL/6 mice

  • Perfusion pump

Methodology:

  • Surgical Preparation:

    • Anesthetize the mouse and expose the common carotid artery.

    • Catheterize the artery for perfusion.

  • Perfusion:

    • Perfuse the brain at a constant flow rate with the perfusion buffer containing a known concentration of DDR1-IN-1 and a vascular space marker (e.g., [14C]-sucrose) for a short duration (e.g., 30-60 seconds).

  • Sample Collection & Processing:

    • Decapitate the mouse and collect the brain.

    • Homogenize the brain and analyze the concentration of DDR1-IN-1 (LC-MS/MS) and the vascular marker (scintillation counting).

  • Data Analysis:

    • Calculate the amount of DDR1-IN-1 that has entered the brain parenchyma after correcting for the amount remaining in the vascular space.

    • The unidirectional transfer constant is calculated as: K_in = (C_brain * V_brain) / (C_perfusate * T) , where C is concentration, V is brain volume, and T is perfusion time.

Causality and Self-Validation:

  • Why use a vascular marker? To accurately differentiate between the compound that has crossed the BBB into the parenchyma and the compound that remains within the brain's blood vessels. This is a critical self-validating step.

  • Why a short perfusion time? To measure only the initial rate of influx and minimize the contribution of efflux back into the perfusate.

Conclusion and Future Directions

Determining the BBB permeability of DDR1-IN-1 is a critical step in its development as a potential CNS therapeutic. The protocols outlined in this guide provide a robust framework for obtaining quantitative data on brain penetration. A favorable Kp,uu value (ideally approaching or exceeding 1) would strongly support the advancement of DDR1-IN-1 in preclinical models of neurological disease. Conversely, evidence of poor penetration or significant active efflux would necessitate medicinal chemistry efforts to improve its pharmacokinetic properties or the exploration of advanced drug delivery strategies. By systematically evaluating BBB permeability, researchers can make informed decisions and accelerate the translation of promising DDR1 inhibitors from the bench to the clinic.

References

  • Bhatt, R. S., et al. (2000). Discoidin domain receptor 1 functions in axon extension of cerebellar granule neurons. Genes & Development, 14(17), 2216-2227. Available at: [Link]

  • Devraj, K., et al. (2018). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments, (132), 56513. Available at: [Link]

  • Hebron, M. L., et al. (2020). Discoidin Domain Receptor 1 is a therapeutic target for neurodegenerative diseases. Human Molecular Genetics, 29(15), 2539-2555. Available at: [Link]

  • Guérit, S., et al. (2018). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments, (132). Available at: [Link]

  • Linden, J. R., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Bio-protocol, 10(15), e3701. Available at: [Link]

  • ResearchGate. (2025). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers | Request PDF. Available at: [Link]

  • Vilella, A., et al. (2019). Expression of DDR1 in the CNS and in myelinating oligodendrocytes. Neuroscience Letters, 712, 134493. Available at: [Link]

  • Semantic Scholar. (2018). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Available at: [Link]

  • Patsnap Synapse. (2025). DDR1-IN-1 - Drug Targets, Indications, Patents. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). DDR-IN-1. Retrieved from [Link]

  • Gray Lab. (n.d.). DDR1 inhibitor (DDR-IN-1). Retrieved from [Link]

  • MDPI. (2023). Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions. Retrieved from [Link]

  • The Interactive Fly. (2023). Discoidin domain receptor 1 (DDR1). Retrieved from [Link]

  • PubMed. (2015). DDR1 may play a key role in destruction of the blood-brain barrier after cerebral ischemia-reperfusion. Retrieved from [Link]

  • Leitinger, B. (2014). Discoidin domain receptor functions in physiological and pathological conditions. International Review of Cell and Molecular Biology, 310, 39-87. Available at: [Link]

  • Lonskaya, I., et al. (2021). Inhibition of discoidin domain receptor (DDR)-1 with nilotinib alters CSF miRNAs and is associated with reduced inflammation and vascular fibrosis in Alzheimer's disease. Translational Neurodegeneration, 10(1), 32. Available at: [Link]

  • Kim, H. G., et al. (2013). Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. ACS Chemical Biology, 8(10), 2145-2150. Available at: [Link]

  • Liu, Y., et al. (2023). Evidence That DDR1 Promotes Oligodendrocyte Differentiation during Development and Myelin Repair after Injury. Cells, 12(12), 1656. Available at: [Link]

  • Taylor & Francis Online. (2025). DDR1 as a therapeutic target for neurological and psychiatric disorders. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural basis for DDR1-IN-1 selectivity. (a) Chemical structure of... Retrieved from [Link]

  • PubMed. (2025). Evaluation of Discoidin domain receptor 1 (DDR1) in junctional epithelial permeability and wound healing. Retrieved from [Link]

  • ResearchGate. (n.d.). Expression of DDR1 in the CNS and in myelinating oligodendrocytes. Retrieved from [Link]

  • MDPI. (2023). DDR1 and Its Ligand, Collagen IV, Are Involved in In Vitro Oligodendrocyte Maturation. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Measuring In Vitro Cell Viability in Response to DDR1-IN-1 (hydrate)

Introduction: The Critical Role of DDR1 in Cellular Processes and Disease Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by collagen, a major component of the extracellula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of DDR1 in Cellular Processes and Disease

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by collagen, a major component of the extracellular matrix.[1][2] Unlike many other RTKs that are activated by soluble growth factors, DDR1's interaction with the solid-state matrix implicates it in a distinct set of cellular functions. These include cell adhesion, migration, proliferation, differentiation, and matrix remodeling.[2][3][4] Dysregulation of DDR1 signaling has been linked to a variety of pathological conditions, including fibrosis, inflammation, and numerous cancers such as those of the lung, breast, and colon.[2][5] This makes DDR1 a compelling target for therapeutic intervention.

DDR1-IN-1 is a potent and selective small-molecule inhibitor of DDR1.[5] It binds to the kinase domain of DDR1 in its 'DFG-out' conformation, effectively blocking its autophosphorylation and downstream signaling.[5] This inhibitory action has an IC50 of 105 nM for DDR1, demonstrating good selectivity over its closest homolog, DDR2 (IC50 = 413 nM), and a wide range of other kinases.[6][7][8] The hydrate form of this inhibitor is commonly used in in vitro studies. Understanding the impact of DDR1-IN-1 on cell viability is a crucial first step in evaluating its therapeutic potential. This application note provides a detailed protocol for assessing the in vitro cell viability of cancer cell lines in response to treatment with DDR1-IN-1 (hydrate) using two common methodologies: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Mechanism of Action: DDR1 Signaling and its Inhibition by DDR1-IN-1

DDR1 signaling is initiated by the binding of collagen to its extracellular discoidin domain. This binding event induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular kinase domain.[1] This phosphorylation creates docking sites for various downstream signaling molecules, leading to the activation of pathways such as the Ras/ERK MAPK and PI3K/Akt cascades, which are pivotal in regulating cell fate.[1]

DDR1-IN-1 acts as a type II kinase inhibitor, meaning it specifically recognizes and binds to the inactive 'DFG-out' conformation of the kinase. This mode of inhibition prevents the kinase from adopting its active conformation, thereby blocking the autophosphorylation necessary for signal propagation. The high selectivity of DDR1-IN-1 for DDR1 allows researchers to probe the specific roles of this receptor in various cellular contexts with minimal off-target effects.[5]

Selecting the Right Cell Line and Assay

The choice of cell line is critical for a meaningful study of a targeted inhibitor like DDR1-IN-1. It is imperative to use cell lines that express DDR1. Several cancer cell lines have been reported to express varying levels of DDR1, including:

  • High DDR1 expression: Caki-2 (renal carcinoma), C6 (glioma), U87 (glioma), HepG2 (hepatocarcinoma), and A375 (melanoma).[3][9]

  • Moderate to high DDR1 expression: MCF-7 and MDA-MB-468 (breast cancer).[10]

The choice between the MTT and CellTiter-Glo® assays depends on the specific experimental needs and available equipment.

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells.[11][12] It is a cost-effective and widely used method.

  • CellTiter-Glo® Luminescent Cell Viability Assay: A highly sensitive luminescent assay that quantifies ATP, an indicator of metabolically active cells.[13][14] It has a broader dynamic range and is well-suited for high-throughput screening.[14]

Experimental Protocols

Part 1: Preparation of DDR1-IN-1 (hydrate) Stock Solution

The solubility of DDR1-IN-1 (hydrate) is a critical factor for accurate dosing. It is readily soluble in dimethyl sulfoxide (DMSO).[6][15]

Materials:

  • DDR1-IN-1 (hydrate) powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • To prepare a 10 mM stock solution, dissolve 5.53 mg of DDR1-IN-1 (hydrate) (MW: 552.6 g/mol ) in 1 mL of anhydrous DMSO.[6]

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.[6]

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced toxicity.[16]

Part 2: Cell Seeding and Treatment

This part of the protocol is common to both the MTT and CellTiter-Glo® assays.

Materials:

  • DDR1-expressing cancer cell line of interest

  • Appropriate complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Sterile 96-well flat-bottom plates (clear for MTT, opaque for CellTiter-Glo®)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Culture the selected cell line to logarithmic growth phase.

  • Harvest the cells using standard cell culture techniques.

  • Determine the optimal cell seeding density for your chosen cell line to ensure that the cells are in the exponential growth phase at the end of the experiment. A typical starting range is 5,000-10,000 cells per well.

  • Seed the cells in a 96-well plate with 100 µL of complete culture medium per well.

  • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Prepare serial dilutions of the DDR1-IN-1 stock solution in complete culture medium to achieve the desired final concentrations. A suggested starting range is 0.01 µM to 10 µM.

  • Include the following controls on each plate:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest concentration of DDR1-IN-1. This represents 100% viability.

    • Blank Control: Wells containing only culture medium (no cells) to measure background absorbance or luminescence.

  • Carefully remove the medium from the wells and add 100 µL of the prepared DDR1-IN-1 dilutions or control medium to the appropriate wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Part 3A: MTT Assay Protocol

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[16]

  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Carefully remove the medium containing MTT without disturbing the formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Part 3B: CellTiter-Glo® Luminescent Cell Viability Assay Protocol

Materials:

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Equilibrate the 96-well plate and its contents to room temperature for approximately 30 minutes.[17]

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[17]

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

  • Record the luminescence using a luminometer.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance or luminescence of the blank control wells from all other readings.

  • Calculate Percentage Viability: The percentage of cell viability for each treatment is calculated relative to the vehicle-treated control cells using the following formula:

    % Viability = (Corrected Absorbance/Luminescence of Treated Cells / Corrected Absorbance/Luminescence of Vehicle Control) x 100

  • Generate Dose-Response Curve and Determine IC50: Plot the percentage of cell viability against the logarithm of the DDR1-IN-1 concentration. This will generate a sigmoidal dose-response curve. The IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability, can be determined from this curve using non-linear regression analysis software (e.g., GraphPad Prism).

Visualizing the Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout cluster_analysis Data Analysis prep_inhibitor Prepare DDR1-IN-1 Stock Solution (10 mM in DMSO) treat_cells Treat Cells with Serial Dilutions of DDR1-IN-1 prep_inhibitor->treat_cells prep_cells Culture & Harvest DDR1-Expressing Cells seed_cells Seed Cells in 96-Well Plate prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate mtt MTT Assay: Add MTT, Incubate, Solubilize, Read Absorbance incubate->mtt Colorimetric ctg CellTiter-Glo® Assay: Add Reagent, Incubate, Read Luminescence incubate->ctg Luminescent calc_viability Calculate % Cell Viability mtt->calc_viability ctg->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for determining the IC50 of DDR1-IN-1.

Summary of Key Experimental Parameters

ParameterRecommendationRationale
DDR1-IN-1 Stock Solution 10 mM in anhydrous DMSOEnsures complete dissolution and allows for a wide range of final concentrations.
Cell Lines DDR1-expressing lines (e.g., Caki-2, U87, HepG2)The inhibitory effect of DDR1-IN-1 is dependent on the presence of its target.
Seeding Density Optimized for logarithmic growth at endpointEnsures that cell viability is not limited by nutrient depletion or contact inhibition.
Treatment Duration 24, 48, or 72 hoursAllows for the assessment of both short-term and long-term effects on cell viability.
Vehicle Control DMSO concentration matched to the highest inhibitor doseAccounts for any potential effects of the solvent on cell viability.
Assay Choice MTT or CellTiter-Glo®MTT is cost-effective; CellTiter-Glo® offers higher sensitivity and a wider dynamic range.

Conclusion

This application note provides a comprehensive and technically sound framework for assessing the in vitro cell viability effects of the selective DDR1 inhibitor, DDR1-IN-1 (hydrate). By carefully selecting appropriate DDR1-expressing cell lines and a suitable viability assay, researchers can generate robust and reproducible data to elucidate the anti-proliferative potential of this compound. The detailed protocols and underlying scientific principles presented herein are intended to empower researchers in their drug discovery and development efforts targeting the DDR1 signaling pathway.

References

  • DDR1 and DDR2 expressions in different cell lines: cells cultured on... - ResearchGate. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Kinase inhibitors and MTT assay - Bio-protocol. (n.d.). Bio-protocol. Retrieved March 24, 2026, from [Link]

  • Kim, H. G., Tan, L., Weisberg, E. L., et al. (2013). Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. ACS Chemical Biology, 8(10), 2145–2150. [Link]

  • DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • DDR1 triggers epithelial cell differentiation by promoting cell adhesion through stabilization of E-cadherin - Molecular Biology of the Cell (MBoC). (n.d.). Molecular Biology of the Cell. Retrieved March 24, 2026, from [Link]

  • CellTiter-Glo Assay - Oslo - OUS research. (n.d.). Oslo University Hospital Research. Retrieved March 24, 2026, from [Link]

  • Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions - MDPI. (2023, October 4). MDPI. Retrieved March 24, 2026, from [Link]

  • A highly selective humanized DDR1 mAb reverses immune exclusion by disrupting collagen fiber alignment in breast cancer. (2023, June 16). Journal for ImmunoTherapy of Cancer. Retrieved March 24, 2026, from [Link]

  • DDR1 promotes cell differentiation. (A) Various DDR1 expression clones... - ResearchGate. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Inhibition of DDR1 enhances in vivo chemosensitivity in KRAS-mutant lung adenocarcinoma. (2020, August 6). The Journal of Clinical Investigation. Retrieved March 24, 2026, from [Link]

  • In vitro cytotoxicity assays of T4H11 and T4H11‐DM4. Cell viability was... - ResearchGate. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • DDR1 and Its Ligand, Collagen IV, Are Involved in In Vitro Oligodendrocyte Maturation. (2023, January 16). International Journal of Molecular Sciences. Retrieved March 24, 2026, from [Link]

  • Evaluation of Discoidin domain receptor 1 (DDR1) in junctional epithelial permeability and wound healing - PubMed. (2025, December 2). PubMed. Retrieved March 24, 2026, from [Link]

  • Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. (2013, July 30). ACS Chemical Biology. Retrieved March 24, 2026, from [Link]

  • Evaluation of Discoidin domain receptor 1 (DDR1) in junctional epithelial permeability and wound healing | Request PDF - ResearchGate. (2025, December 18). ResearchGate. Retrieved March 24, 2026, from [Link]

Sources

Application

Application Note: Reconstitution and Cell Culture Protocol for DDR1-IN-1 (Hydrate)

Introduction & Mechanistic Overview Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase that, unlike typical growth factor receptors, is activated by extracellular matrix (ECM) collagens. Aberrant DDR...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase that, unlike typical growth factor receptors, is activated by extracellular matrix (ECM) collagens. Aberrant DDR1 signaling is heavily implicated in tumor progression, cell migration, and survival pathways 1.

DDR1-IN-1 is a highly potent, ATP-competitive, type II kinase inhibitor. It selectively binds to the 'DFG-out' inactive conformation of the DDR1 kinase domain, effectively blocking collagen-induced autophosphorylation (IC50 = 105 nM; EC50 = 87 nM) 1.

The Hydrate Factor: Commercially available DDR1-IN-1 is frequently supplied as a hydrate ( C30​H31​F3​N4​O3​⋅xH2​O ). The presence of water molecules within the crystal lattice alters its dissolution thermodynamics compared to the anhydrous free base. If handled improperly, the hydrate form is highly susceptible to precipitation in aqueous-heavy or moisture-contaminated solvents 2.

DDR1_Mechanism Collagen Collagen (ECM) DDR1 DDR1 Receptor (Tyrosine Kinase) Collagen->DDR1 Binds & Activates Phos Autophosphorylation (pY513) DDR1->Phos Induces Inhibitor DDR1-IN-1 (Type II Inhibitor) Inhibitor->DDR1 Binds DFG-out pocket Inhibitor->Phos Blocks Downstream Downstream Signaling (Notch1, PI3K/Akt) Phos->Downstream Triggers Phenotype Cell Proliferation & Survival Downstream->Phenotype Promotes

Fig 1: Mechanism of DDR1-IN-1 inhibiting collagen-induced DDR1 autophosphorylation and signaling.

Physicochemical Properties & Solubility Profile

Before initiating any protocol, it is critical to understand the solubility limits of DDR1-IN-1 to prevent concentration bottlenecks and experimental failure.

PropertyValue / Description
Molecular Weight 552.59 g/mol (Anhydrous basis). Note: Must adjust for hydration level (x) via batch-specific Certificate of Analysis (CoA).
Appearance White to beige crystalline solid / powder
Solubility in DMSO Highly soluble. Up to 100 mg/mL (~180.9 mM) using fresh, anhydrous DMSO 3, 4.
Solubility in Water Insoluble 4.
Solubility in Ethanol Very low to insoluble (≤ 0.1 - 4 mg/mL); requires heating 2, 4.

Causality in Experimental Choices (E-E-A-T Principles)

To ensure a self-validating and reproducible protocol, adhere to the following mechanistic rationales:

  • Mandatory Use of Anhydrous DMSO: DMSO is a highly hygroscopic solvent. If standard laboratory DMSO is used, it rapidly absorbs atmospheric moisture. Because DDR1-IN-1 is strictly insoluble in water, even trace amounts of absorbed water in the DMSO will cause the hydrate lattice to nucleate and crash out of solution, ruining the stock 3.

  • Temperature Equilibration: Opening a cold vial of DDR1-IN-1 immediately upon removal from -20°C storage causes ambient humidity to condense on the powder. This introduces localized water, severely impeding subsequent DMSO solubility.

  • Sonication over Heating: While heating can force dissolution, it risks thermally degrading the compound. Mild sonication mechanically disrupts the hydrate crystal lattice without thermal degradation, ensuring a homogenous molecular dispersion 5.

Step-by-Step Reconstitution Protocol (10 mM Stock)

Phase A: Preparation of the Master Stock
  • Equilibration: Remove the sealed vial of DDR1-IN-1 (hydrate) from -20°C storage. Allow it to sit in a desiccator at room temperature for at least 30 minutes before opening.

  • Calculation: Verify the exact mass and hydrated molecular weight from the CoA.

    • Formula:Volume of DMSO (mL) = Mass (mg) / [MW (g/mol) × Concentration (M)]

    • Example: For 5 mg of anhydrous-equivalent powder (MW ~552.59), add 905 µL of anhydrous DMSO to achieve a 10 mM stock 3.

  • Dissolution: In a biosafety cabinet, add the calculated volume of newly opened, strictly anhydrous DMSO directly to the vial.

  • Agitation: Vortex the vial for 30 seconds. If the solution is not completely clear, place the vial in a room-temperature ultrasonic water bath for 2 to 5 minutes until no particulates remain 5.

  • Aliquoting: Divide the 10 mM stock into single-use aliquots (e.g., 20-50 µL) in amber or opaque microcentrifuge tubes to protect from light.

  • Storage: Store aliquots immediately at -80°C. Avoid repeated freeze-thaw cycles, as they introduce condensation and degrade the compound5.

Reconstitution_Workflow Powder DDR1-IN-1 Hydrate (Equilibrate to RT) DMSO Add Anhydrous DMSO (Hygroscopic Control) Powder->DMSO Mix Vortex & Sonicate (Disrupt Lattice) DMSO->Mix Stock 10 mM Stock Solution Mix->Stock Aliquot Aliquot & Store (-80°C) Stock->Aliquot Dilute Dilute in Media (<0.1% Final DMSO) Aliquot->Dilute Assay In Vitro Cell Assay Dilute->Assay

Fig 2: Step-by-step reconstitution and dilution workflow for DDR1-IN-1 hydrate.

In Vitro Cell Culture Workflow (Collagen-Induced Autophosphorylation Assay)

When applying DDR1-IN-1 to cell cultures (e.g., U2OS cells overexpressing DDR1), the transition from a pure DMSO stock to an aqueous culture medium is the most critical failure point.

Phase B: Dosing and Treatment
  • Intermediate Dilution (Optional but Recommended): To prevent localized precipitation when the high-concentration stock hits the aqueous media, perform a 1:10 intermediate dilution of the 10 mM stock in pure DMSO (yielding a 1 mM working stock).

  • Media Preparation: Dilute the working stock directly into pre-warmed (37°C) cell culture media.

    • Critical Rule: The final concentration of DMSO in the cell culture well must never exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity and off-target phenotypic effects.

  • Cell Pre-treatment: Aspirate old media from the cultured cells. Apply the DDR1-IN-1-containing media. Incubate the cells for 1 hour at 37°C to allow the inhibitor to permeate the cell membrane and bind the DDR1 'DFG-out' pocket 1, 4.

  • Collagen Stimulation: Following the 1-hour pre-incubation, stimulate the cells by adding Rat Tail Collagen I (e.g., 10 µg/mL) to the media for 2 hours to induce DDR1 activation 4.

  • Harvesting: Wash cells rapidly with ice-cold PBS three times, then lyse using a standard RIPA or specialized lysis buffer (containing protease and phosphatase inhibitors like 100 mM NaF, 2 mM Na3VO4, and 1 mM PMSF) for downstream Western Blot analysis of pY513-DDR1 4.

References

  • ACS Chemical Biology. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor.[Link]

Sources

Method

Application Note: DDR1-IN-1 (Hydrate) Oral Dosing Formulation for Murine Models

Executive Summary DDR1-IN-1 is a highly selective, submicromolar inhibitor of Discoidin Domain Receptor 1 (DDR1), a unique receptor tyrosine kinase activated by the extracellular matrix[1]. It is widely utilized in precl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

DDR1-IN-1 is a highly selective, submicromolar inhibitor of Discoidin Domain Receptor 1 (DDR1), a unique receptor tyrosine kinase activated by the extracellular matrix[1]. It is widely utilized in preclinical murine models to investigate oncology, fibrotic diseases, and inflammatory pathways[1]. Because DDR1-IN-1 (and its hydrate/dihydrochloride forms) exhibits high lipophilicity and poor aqueous solubility, achieving consistent systemic exposure via oral gavage (PO) requires a carefully engineered microemulsion vehicle.

This application note provides a field-validated, step-by-step protocol for formulating DDR1-IN-1 into a thermodynamically stable 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% ddH2O solution, ensuring high bioavailability and reproducible pharmacokinetics in vivo[2].

Scientific Rationale & Mechanism of Action

Unlike typical receptor tyrosine kinases (RTKs) that respond to soluble growth factors, DDR1 is activated by binding to triple-helical collagens (Types I–V)[1]. Upon collagen binding, DDR1 undergoes delayed autophosphorylation, driving downstream signaling cascades (e.g., Pyk2, Peak1, YAP/TAZ) that promote tumor cell proliferation, collective migration, and tissue fibrosis[3].

DDR1-IN-1 acts as a Type II kinase inhibitor. It binds to the ATP-binding pocket of DDR1 in the "DFG-out" inactive conformation, effectively locking the kinase and preventing autophosphorylation with an IC 50​ of ~105 nM[4]. This high selectivity (over 3-fold preference for DDR1 vs. DDR2, and massive selectivity over 450+ other kinases) makes it an essential pharmacological probe for targeted in vivo studies[5].

DDR1_Signaling Collagen Collagen I-V (Extracellular Matrix) DDR1 DDR1 Receptor (Transmembrane RTK) Collagen->DDR1 Binds & Activates AutoPhos Autophosphorylation (Kinase Activation) DDR1->AutoPhos Induces DDR1_IN_1 DDR1-IN-1 (DFG-out Inhibitor) DDR1_IN_1->AutoPhos Blocks (IC50 ~105 nM) Downstream Pyk2 / Peak1 / YAP Signaling Cascade AutoPhos->Downstream Phosphorylates Outcome Tumor Proliferation, Migration & Fibrosis Downstream->Outcome Drives

Mechanism of DDR1-IN-1 inhibiting collagen-induced DDR1 autophosphorylation and downstream signaling.

Physicochemical Profiling & Vehicle Selection

Causality of the Formulation: DDR1-IN-1 hydrate is a profoundly hydrophobic small molecule. Administering it as a crude suspension in pure water or saline results in immediate precipitation in the gastrointestinal tract, leading to erratic absorption and high inter-subject variability. To create a self-validating, stable system, we utilize a co-solvent/surfactant approach[2].

Table 1: Formulation Components and Causality
ComponentVolume %Functional Role & Scientific Causality
DMSO 5%Primary Solvent: Disrupts the stable crystal lattice of the DDR1-IN-1 hydrate, ensuring complete solubilization at the molecular level.
PEG300 40%Co-solvent: Lowers the dielectric constant of the aqueous phase, bridging the polarity gap between the highly non-polar drug and water.
Tween 80 5%Surfactant: Provides steric stabilization. Coats the hydrophobic drug molecules to form micelles, preventing nucleation and crystal growth.
ddH 2​ O 50%Bulk Diluent: Brings the formulation to a biologically tolerable osmolarity and viscosity for safe oral gavage.

Formulation Protocol: Step-by-Step Methodology

Objective: Preparation of a 1 mg/mL DDR1-IN-1 Oral Dosing Solution (Yield: 10 mL)

Prerequisites:

  • DDR1-IN-1 (hydrate), purity ≥98%

  • Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade

  • Polyethylene glycol 300 (PEG300)

  • Polysorbate 80 (Tween 80)

  • Double-distilled water (ddH 2​ O)

Procedure:

  • Weighing: Accurately weigh 10.0 mg of DDR1-IN-1 hydrate powder into a sterile 15 mL glass vial.

  • Primary Dissolution: Add 500 µL (5% of final volume) of DMSO to the vial. Vortex vigorously for 1-2 minutes until the powder is completely dissolved, yielding a clear stock solution.

    • Expert Insight: Do not proceed to the next step if particulates remain. Warm the vial gently to 37°C in a water bath if necessary to force dissolution.

  • Co-solvent Addition: Add 4.0 mL (40% of final volume) of PEG300 to the DMSO-drug mixture. Vortex for 30 seconds to ensure homogeneous mixing.

  • Surfactant Stabilization: Add 500 µL (5% of final volume) of Tween 80. Pipette up and down to mix the viscous surfactant, then vortex for 1 full minute.

    • Self-Validating Check: The solution must remain completely clear and free of striations before adding water.

  • Aqueous Dilution (Critical Step): Slowly add 5.0 mL (50% of final volume) of ddH 2​ O dropwise while continuously vortexing or magnetically stirring the solution.

    • Expert Insight: Dropwise addition prevents localized "shock-precipitation" of the hydrophobic drug. The gradual introduction of water allows the Tween 80 micelles to encapsulate the drug efficiently.

  • Validation: Inspect the final 10 mL solution against a dark background. It should be a clear, single-phase microemulsion. Use within 24 hours for optimal in vivo results[2].

In Vivo Administration: Murine Oral Gavage (PO)

Causality of Dosing Strategy: Oral gavage ensures that the exact required dose is delivered directly into the stomach, bypassing variables related to food/water consumption and palatability. For a standard 10 mg/kg dose in a 20 g mouse, the required drug mass is 0.2 mg. Using the 1 mg/mL formulation prepared above, the dosing volume is 200 µL, which perfectly aligns with the maximum recommended PO volume for mice (10 mL/kg).

Table 2: Typical Murine Dosing Parameters for DDR1-IN-1
ParameterStandard ValueNotes
Target Dose 10 – 25 mg/kgDependent on tumor burden or fibrosis severity.
Dosing Volume 10 mL/kge.g., 200 µL for a 20 g mouse. Do not exceed 10 mL/kg to prevent gastric rupture.
Frequency Daily or 3x/weekHalf-life and clearance dictate frequency; daily dosing is standard for aggressive xenografts.
Needle Size 20–22 GaugeStainless steel or flexible plastic with a ball tip.

Procedure:

  • Preparation: Weigh the mouse to calculate the exact dosing volume ( Volume[mL]=Weight[kg]×10mL/kg ). Draw the calculated volume into a 1 mL sterile syringe.

  • Restraint: Secure the mouse using the scruff technique. Ensure the head and neck are immobilized in a straight vertical line to align the esophagus and prevent tracheal entry.

  • Administration: Gently insert the ball tip of the gavage needle into the diastema (the gap between the incisors and molars). Slide the needle over the tongue and down the esophagus.

    • Self-Validating Check: The needle should slide smoothly utilizing only gravity. If any resistance is felt, withdraw immediately. Resistance indicates potential tracheal intubation, which is fatal.

  • Injection: Depress the plunger smoothly over 2-3 seconds to deliver the formulation into the stomach.

  • Monitoring: Withdraw the needle gently. Return the mouse to its cage and observe for 5-10 minutes for signs of respiratory distress, regurgitation, or lethargy.

References

  • [1] Emerging strategies and translational advancements of DDR1 in oncology. PMC - NIH.[Link]

  • [3] Discoidin Domain Receptor-1 (DDR1) is Involved in Angiolymphatic Invasion in Oral Cancer. MDPI.[Link]

  • [4] Discoidin domain receptor inhibitor DDR1-IN-1 induces autophagy and necroptotic cell death in malignant peripheral nerve sheath tumor. PMC - NIH.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Off-Target Toxicity of DDR1-IN-1 (hydrate) in Primary Cells

Welcome to the technical support center for DDR1-IN-1 (hydrate). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective use of DDR1-IN-1 in p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for DDR1-IN-1 (hydrate). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective use of DDR1-IN-1 in primary cell cultures, with a specific focus on minimizing off-target toxicity.

Frequently Asked Questions (FAQs)

Q1: What is DDR1-IN-1 and what is its primary mechanism of action?

DDR1-IN-1 is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase (RTK). Its primary mechanism involves binding to the kinase domain of DDR1, specifically in the 'DFG-out' conformation, which prevents the autophosphorylation of the receptor. This inhibition blocks downstream signaling pathways that are typically activated by collagen, the natural ligand for DDR1. These pathways are involved in cellular processes like proliferation, migration, and invasion, which are often dysregulated in diseases such as cancer and fibrosis.

Q2: I'm observing significant cell death in my primary cell cultures after treatment with DDR1-IN-1, even at concentrations that are reported to be effective in cell lines. What could be the cause?

Primary cells are often more sensitive to chemical treatments than immortalized cell lines. Several factors could contribute to the observed toxicity:

  • Off-Target Kinase Inhibition: Although DDR1-IN-1 is highly selective for DDR1, at higher concentrations it can inhibit other kinases, including DDR2. This can lead to unintended biological consequences and toxicity.

  • Solvent Toxicity: The recommended solvent for DDR1-IN-1 is DMSO. High concentrations of DMSO can be toxic to primary cells. It is crucial to keep the final DMSO concentration in your culture medium as low as possible (ideally below 0.1%).

  • Compound Stability and Solubility: DDR1-IN-1 (hydrate) has specific solubility characteristics. Poor solubility can lead to the formation of precipitates that can be cytotoxic. Ensure the compound is fully dissolved before adding it to your cell culture medium.

  • Cell-Type Specific Sensitivity: Primary cells from different tissues will have varying sensitivities to kinase inhibitors due to differences in their kinome expression and signaling pathway dependencies.

Q3: How can I determine if the toxicity I'm seeing is due to on-target or off-target effects of DDR1-IN-1?

Distinguishing between on-target and off-target toxicity is a critical step in troubleshooting. Here are a few strategies:

  • Dose-Response Curve: Perform a detailed dose-response experiment to determine the EC50 for DDR1 inhibition (e.g., by measuring DDR1 autophosphorylation) and the IC50 for cytotoxicity. A large window between these two values suggests that the toxicity may be off-target.

  • Use of a Structurally Unrelated DDR1 Inhibitor: If available, using a different, structurally distinct DDR1 inhibitor should produce a similar on-target phenotype. If the toxicity profile differs significantly, it points towards off-target effects of DDR1-IN-1.

  • Rescue Experiment: If possible, overexpressing a resistant mutant of DDR1 (e.g., G707A) could rescue the on-target effects, helping to delineate them from off-target toxicities.

  • Kinome Profiling: Advanced techniques like KiNativ™ or in vitro kinase panel screening can provide a comprehensive profile of the kinases inhibited by DDR1-IN-1 at the concentrations causing toxicity.

Troubleshooting Guides

Guide 1: Optimizing DDR1-IN-1 Concentration and Exposure Time

A primary cause of toxicity is the use of suboptimal inhibitor concentrations and incubation times. This guide provides a systematic approach to defining the optimal experimental window.

Workflow for Optimizing DDR1-IN-1 Treatment

cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Time-Course A Prepare broad range of DDR1-IN-1 concentrations (e.g., 1 nM to 10 µM) B Treat primary cells for a fixed, short duration (e.g., 24 hours) A->B C Assess DDR1 autophosphorylation (pDDR1) (Western Blot or ELISA) B->C D Simultaneously assess cell viability (e.g., CellTiter-Glo®) B->D E Determine EC50 for pDDR1 inhibition and IC50 for cytotoxicity C->E D->E F Select 2-3 non-toxic concentrations (well below IC50) E->F Analyze Therapeutic Window G Treat cells for varying durations (e.g., 6, 12, 24, 48 hours) F->G H Assess pDDR1 inhibition and cell viability at each time point G->H I Identify optimal concentration and time for maximal on-target effect with minimal toxicity H->I

Caption: A two-phase workflow to systematically determine the optimal concentration and duration of DDR1-IN-1 treatment.

Rationale for this approach:

  • Establishing a Therapeutic Window: The initial dose-response experiment is crucial for understanding the concentration range where DDR1-IN-1 is active against its target without causing widespread cell death. A significant separation between the EC50 for target inhibition and the IC50 for cytotoxicity is desirable.

  • Temporal Effects: The subsequent time-course experiment helps to understand the kinetics of both on-target effects and the potential onset of toxicity over longer exposure periods.

Guide 2: Assessing and Quantifying Off-Target Toxicity

If you suspect off-target toxicity, it is important to quantify it and understand the mechanism. This guide provides protocols for assessing two common forms of cell death: apoptosis and necrosis.

Protocol 1: Caspase-3/7 Activity Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. An increase in caspase activity is a hallmark of apoptosis.

Materials:

  • Primary cells cultured in a 96-well plate

  • DDR1-IN-1 (hydrate)

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • Luminometer

Procedure:

  • Cell Seeding: Seed primary cells at a density appropriate for your cell type in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a range of DDR1-IN-1 concentrations (including a vehicle control) for the desired time period.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

Reference Data & Comparative Studies

Validation

Comparing DDR1-IN-1 (hydrate) and Imatinib for DDR1 inhibition

An objective, data-driven comparison between DDR1-IN-1 and Imatinib is essential for researchers designing experiments around Discoidin Domain Receptor 1 (DDR1) signaling. While both compounds are Type II kinase inhibito...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison between DDR1-IN-1 and Imatinib is essential for researchers designing experiments around Discoidin Domain Receptor 1 (DDR1) signaling. While both compounds are Type II kinase inhibitors, their distinct structural interactions dictate entirely different use cases in preclinical research.

As an application scientist, I have structured this guide to move beyond basic specifications, detailing the mechanistic causality behind their selectivity and providing self-validating protocols for your laboratory workflows.

Mechanistic Comparison: The Structural Basis of Selectivity

DDR1 is a unique receptor tyrosine kinase (RTK) activated by the binding of triple-helical collagen[1]. Both Imatinib (a widely used clinical multi-kinase inhibitor) and DDR1-IN-1 (a specialized chemical probe) inhibit DDR1 by stabilizing the kinase domain in its inactive "DFG-out" conformation[2]. This Type II binding mode exposes an allosteric hydrophobic pocket adjacent to the ATP-binding site.

The critical divergence in their selectivity lies in their interaction with the kinase P-loop (phosphate-binding loop). Imatinib's chemical structure perfectly satisfies the hydrophobic interactions required to bind the ABL kinase P-loop, granting it potent, multi-targeted activity against ABL, c-Kit, PDGFR, and DDR1[1]. Conversely, DDR1-IN-1 was rationally designed so that its structural motifs fail to satisfy these ABL P-loop interactions. This deliberate structural "clash" abolishes its affinity for ABL, rendering DDR1-IN-1 highly selective for DDR1 over a panel of >400 other kinases[3],[4].

StructuralLogic DDR1 DDR1 Kinase (DFG-out Conformation) Imatinib Imatinib (Multi-targeted) ATP_Pocket ATP Binding Pocket (Hinge Region) Imatinib->ATP_Pocket Binds Allosteric Allosteric Site (Exposed by DFG-out) Imatinib->Allosteric Binds P_Loop P-Loop Hydrophobic Interactions Imatinib->P_Loop Satisfies (Broad Activity) DDR1_IN_1 DDR1-IN-1 (Selective) DDR1_IN_1->ATP_Pocket Binds DDR1_IN_1->Allosteric Binds DDR1_IN_1->P_Loop Fails to satisfy (DDR1 Selectivity) ATP_Pocket->DDR1 Allosteric->DDR1 P_Loop->DDR1

Structural binding logic of Imatinib and DDR1-IN-1 to the DDR1 kinase domain.

Quantitative Performance Data

When selecting an inhibitor, absolute potency must be weighed against target specificity. While Imatinib exhibits a tighter biochemical binding affinity (lower IC50 and Kd) for DDR1, DDR1-IN-1 provides the specificity required to isolate DDR1-dependent cellular phenomena without confounding off-target effects[3],[5].

Note: DDR1-IN-1 is frequently utilized in its hydrate or dihydrochloride hydrate forms to ensure consistent dissolution and stability in DMSO stock solutions prior to aqueous dilution[6],[7].

ParameterDDR1-IN-1 (hydrate)Imatinib
Target Profile Selective DDR1/2 Inhibitor[3]Multi-targeted TKI (ABL, c-Kit, PDGFR, DDR1)[1]
DDR1 IC50 (Biochemical) 105 nM[3]41 nM[1]
DDR2 IC50 (Biochemical) 413 nM[3]71 nM[1]
DDR1 EC50 (Cellular) 86 - 87 nM[3]21 nM[5]
Binding Mode Type II (DFG-out)[2]Type II (DFG-out)[2]
Dissociation Constant (Kd) Not Determined1.9 nM[5]

Experimental Workflows & Protocols

To objectively evaluate these inhibitors, researchers must employ self-validating experimental systems. The gold standard for validating DDR1 inhibition is the assessment of collagen-induced DDR1 autophosphorylation in a controlled cellular environment.

Why U2OS Cells? U2OS (human osteosarcoma) cells are the preferred model because they can be engineered to stably overexpress DDR1. Because their endogenous collagen-induced signaling background is well-characterized, they provide a pristine, high signal-to-noise ratio for quantifying DDR1 autophosphorylation at tyrosine 513 (pY513)[8],[3].

AssayWorkflow Step1 1. Seed U2OS Cells (DDR1 Overexpression) Step2 2. Pre-treat with Inhibitor (1 hr, Dose-Response) Step1->Step2 Step3 3. Stimulate with Collagen I (10 µg/mL, 2 hrs) Step2->Step3 Step4 4. Cell Lysis & Extraction (RIPA + Phosphatase Inhibitors) Step3->Step4 Step5 5. Western Blot Analysis (Anti-Total DDR1 & Anti-pY513) Step4->Step5 Step6 6. Densitometry & EC50 (Self-Validating Quantification) Step5->Step6

Step-by-step workflow for the collagen-induced DDR1 autophosphorylation assay.

Protocol: Cell-Based Collagen-Induced Autophosphorylation Assay

This protocol is designed as a self-validating system to ensure that observed signal reductions are due to true target inhibition, not experimental artifacts.

  • Cell Preparation: Seed DDR1-overexpressing U2OS cells in multi-well plates and culture until 80% confluent. Induce DDR1 expression (e.g., via doxycycline if using an inducible promoter) for 48 hours prior to the assay[8].

  • Inhibitor Pre-treatment (The Causality): Replace media with serum-free media containing either DDR1-IN-1 or Imatinib at varying concentrations (e.g., 10 nM to 10 μM) for 1 hour[8]. Why 1 hour? This pre-incubation is critical for Type II inhibitors; it allows the small molecules to penetrate the cell membrane and stabilize the inactive DFG-out conformation before the massive influx of signaling triggered by collagen.

  • Collagen Stimulation: Add 10 μg/mL of rat tail collagen I to the test media and incubate for exactly 2 hours[8].

  • Lysis and Extraction: Wash cells rapidly with cold PBS to halt signaling. Lyse cells using a stringent buffer (50 mM Tris pH 7.5, 1% Triton X-100, 0.1% SDS, 150 mM NaCl) supplemented heavily with phosphatase inhibitors (100 mM NaF, 2 mM Na3VO4) and protease inhibitors[8]. Why these inhibitors? DDR1 phosphorylation is highly transient; failing to inhibit endogenous phosphatases will result in false-positive "inhibition" data.

  • Western Blotting (Self-Validation): Run the lysates on SDS-PAGE. Probe the membrane with anti-phospho-DDR1 (pY513) to measure activation. Crucially, you must strip and reprobe (or multiplex) with an anti-Total DDR1 antibody and a housekeeping gene (e.g., GAPDH).

    • Validation Logic: Normalizing the pY513 signal against Total DDR1 ensures that the observed EC50 (86 nM for DDR1-IN-1; 21 nM for Imatinib) is due to kinase inhibition rather than compound-induced cytotoxicity or uneven protein loading[3],[5].

Application Summary: Which to Choose?

  • Choose Imatinib when your experimental design requires maximum absolute suppression of DDR1 in a system where ABL, c-Kit, and PDGFR signaling are either absent or irrelevant to the phenotype being studied[1],[5].

  • Choose DDR1-IN-1 (hydrate) when conducting rigorous mechanistic biology. If you need to definitively prove that a cellular behavior (e.g., migration, invasion, or matrix homeostasis) is driven specifically by DDR1 rather than overlapping RTK pathways, DDR1-IN-1 is the mandatory pharmacological probe[3],[4].

References

  • Source: selleckchem.
  • Source: nih.
  • Title: Discoidin domain receptor 1 (DDR1)
  • Source: nih.
  • Title: DDR1-IN-1 (hydrate) (Discoidin Domain Receptor 1-IN-1)
  • Title: DDR1 binding and inhibition by imatinib. (a) Interactions of imatinib...
  • Source: acs.
  • Source: rndsystems.

Sources

Comparative

A Head-to-Head Comparison of Kinase Inhibitors: The Selective Probe DDR1-IN-1 vs. the Multi-Targeted Drug Nilotinib

A Senior Application Scientist's Guide to Tyrosine Kinase Profiling and Selection For researchers in oncology, fibrosis, and inflammatory diseases, the Discoidin Domain Receptor 1 (DDR1) has emerged as a compelling thera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Tyrosine Kinase Profiling and Selection

For researchers in oncology, fibrosis, and inflammatory diseases, the Discoidin Domain Receptor 1 (DDR1) has emerged as a compelling therapeutic target. As a unique receptor tyrosine kinase (RTK) activated by collagen, it plays a pivotal role in mediating cell-matrix interactions, driving processes like cell migration, proliferation, and survival[1][2]. The pursuit of modulating DDR1 activity has led to the development and characterization of various small molecule inhibitors. However, the utility of an inhibitor is defined by its specificity. A highly selective compound is an indispensable tool for elucidating the precise function of a target kinase, whereas a multi-targeted inhibitor, while therapeutically powerful, can produce complex biological effects that are difficult to deconvolute.

This guide provides an in-depth comparison of two key tyrosine kinase inhibitors that both potently target DDR1 but from opposite ends of the selectivity spectrum: DDR1-IN-1 (hydrate) , a purpose-built selective chemical probe, and Nilotinib , a clinically approved multi-targeted drug. We will dissect their kinase profiles, mechanisms of action, and the experimental methodologies used to characterize them, offering field-proven insights for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Binders

Both DDR1-IN-1 and Nilotinib are classified as "Type II" kinase inhibitors. This classification is crucial as it defines their binding mode. They target the inactive "DFG-out" conformation of the kinase, where the Aspartate-Phenylalanine-Glycine (DFG) motif at the start of the activation loop is flipped. This mode of binding leverages not only the ATP-binding pocket but also an adjacent allosteric site, often conferring greater selectivity compared to Type I inhibitors that bind the active "DFG-in" state[1][3].

  • DDR1-IN-1: This compound was discovered through a focused medicinal chemistry effort specifically to create a potent and selective DDR1 inhibitor[1]. Its chemical structure was designed to optimize interactions within the DDR1 kinase domain while minimizing binding to other kinases[4]. The result is a high-affinity binder to DDR1, making it an excellent tool for pharmacological studies aimed at isolating DDR1-dependent signaling pathways[1][5].

  • Nilotinib: In contrast, Nilotinib was rationally designed as a second-generation inhibitor of the Bcr-Abl fusion protein, the hallmark of Chronic Myeloid Leukemia (CML)[6][7][8]. Its development was driven by the need to overcome imatinib resistance[7]. While highly effective against Bcr-Abl, it is well-established that Nilotinib potently inhibits several other kinases, including DDR1, KIT, and Platelet-Derived Growth Factor Receptors (PDGFR)[6][9][10]. Its action on DDR1 is therefore considered an "off-target" activity in the context of CML, but it is potent enough to be therapeutically relevant in other contexts, such as metastatic colorectal cancer[11].

The Decisive Data: Kinase Selectivity Profiles

The most significant distinction between DDR1-IN-1 and Nilotinib lies in their kinase selectivity profiles. This is typically assessed using large-scale screening platforms like KinomeScan, which measures the binding of an inhibitor against hundreds of kinases. The data unequivocally highlights their different intended uses.

Kinase TargetDDR1-IN-1 (IC50)Nilotinib (IC50)Primary Function / Disease Relevance
DDR1 105 nM [12]~1-8 nM [11][13]Collagen receptor; Fibrosis, Cancer, Inflammation
DDR2 413 nM[12]Potent inhibitor[10]Collagen receptor; Bone growth, Fibrosis
Bcr-Abl >10 µM (Not a primary target)[1]<20 nM [13]Primary Target ; Chronic Myeloid Leukemia (CML)
KIT >10 µM (Not a primary target)[1]Potent inhibitor[6]Stem cell factor receptor; GIST, Melanoma
PDGFRα/β >10 µM (Not a primary target)[1]Potent inhibitor[6]Growth factor receptor; Angiogenesis, Cancer
CSF-1R Not a primary targetPotent inhibitor[6]Macrophage regulation; Inflammation, Cancer

Key Insights from the Data:

  • Potency on DDR1: Interestingly, Nilotinib is more potent against DDR1 in enzymatic and cellular assays than DDR1-IN-1[11][14]. This underscores that "off-target" does not necessarily mean "weak."

  • Selectivity of DDR1-IN-1: DDR1-IN-1 exhibits excellent selectivity. In a KinomeScan panel of 451 kinases at a 1 µM concentration, it showed very few hits, earning it a high selectivity score (S(1) at 1 µM = 0.01)[1][15]. This "clean" profile makes it the superior choice for experiments where attributing a phenotype specifically to DDR1 inhibition is the primary goal. It is approximately 3- to 4-fold selective for DDR1 over its closest family member, DDR2[12][16].

  • Multi-Targeting of Nilotinib: Nilotinib's profile is that of a classic multi-targeted inhibitor. Its potent activity against Bcr-Abl, KIT, PDGFRs, and DDRs means that any cellular effect observed could be due to the inhibition of one or a combination of these targets[6][10]. This polypharmacology is a key contributor to both its therapeutic efficacy in certain cancers and its profile of potential side effects[17][18][19].

Signaling Pathway Interruption

Inhibition of a kinase is only meaningful in the context of the downstream signaling pathways it disrupts. The divergent kinase profiles of DDR1-IN-1 and Nilotinib translate to very different impacts on cellular signaling networks.

DDR1 Signaling Pathway

Upon activation by collagen, DDR1 dimerizes and autophosphorylates, creating docking sites for adaptor proteins that initiate multiple downstream cascades. These pathways regulate cell proliferation, migration, and survival. DDR1-IN-1, by selectively blocking the kinase activity of DDR1, provides a precise tool to study these specific pathways.

DDR1_Pathway cluster_membrane Cell Membrane cluster_inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR1 DDR1 Dimer Collagen->DDR1 binds pDDR1 p-DDR1 DDR1->pDDR1 autophosphorylates DDR1_IN_1 DDR1-IN-1 DDR1_IN_1->pDDR1 inhibits Nilotinib Nilotinib Nilotinib->pDDR1 inhibits PI3K PI3K pDDR1->PI3K activates MAPK RAS/RAF/MAPK pDDR1->MAPK activates Notch Notch pDDR1->Notch activates NFkB NF-κB pDDR1->NFkB activates AKT Akt PI3K->AKT Proliferation Proliferation, Survival, Migration AKT->Proliferation MAPK->Proliferation Notch->Proliferation NFkB->Proliferation

Figure 1. DDR1 Signaling Pathway and Points of Inhibition.
Bcr-Abl Signaling Pathway (Nilotinib's Primary Target)

To fully appreciate Nilotinib's profile, one must consider its primary target. The Bcr-Abl oncoprotein constitutively activates a host of pathways, most notably the RAS/MAPK and PI3K/AKT pathways, leading to the uncontrolled proliferation characteristic of CML. Nilotinib potently blocks this primary driver signal.

BcrAbl_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BcrAbl Bcr-Abl (Constitutively Active) GRB2_SOS GRB2/SOS BcrAbl->GRB2_SOS activates PI3K PI3K BcrAbl->PI3K activates Nilotinib Nilotinib Nilotinib->BcrAbl potently inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Leukemic_Proliferation Leukemic Cell Proliferation & Survival ERK->Leukemic_Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Leukemic_Proliferation

Figure 2. Nilotinib's Primary Target: The Bcr-Abl Pathway.

Experimental Corner: Core Methodologies for Kinase Profiling

The data presented in this guide is generated through rigorous, well-defined experimental protocols. Trustworthiness in kinase inhibitor research relies on validating findings across different assay formats, from biochemical to cellular systems.

Experimental Protocol 1: In Vitro Enzymatic Kinase Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. Less ADP corresponds to greater kinase inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the inhibitor (DDR1-IN-1 or Nilotinib) in kinase buffer. A typical starting concentration is 10 µM, diluted 1:3 down a 10-point curve.

    • Prepare a solution of purified recombinant DDR1 kinase in kinase buffer.

    • Prepare a solution of the appropriate peptide substrate and ATP in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the inhibitor dilution (or DMSO for control).

    • Add 5 µL of the kinase solution to all wells.

    • Initiate the reaction by adding 2.5 µL of the substrate/ATP mix.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition & Analysis:

    • Read the luminescence on a plate reader.

    • Plot the luminescence signal against the logarithm of inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Experimental Protocol 2: Cellular DDR1 Autophosphorylation Assay (EC50 Determination)

This assay measures an inhibitor's ability to block target activity within a living cell, providing a more physiologically relevant measure of potency (EC50).

Principle: Western blotting is used to detect the phosphorylation status of DDR1 in cells treated with collagen and the inhibitor. A decrease in the phosphorylated DDR1 signal indicates target engagement and inhibition.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture U2OS cells, which overexpress DDR1, in appropriate media[12].

    • Plate cells in 6-well plates and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the inhibitor in serum-free media.

    • Pre-treat the cells with the inhibitor dilutions for 1-2 hours[12].

  • Collagen Stimulation:

    • Stimulate the cells by adding rat tail collagen I to the media (final concentration ~10 µg/mL) for 2 hours to induce DDR1 autophosphorylation[12]. Untreated wells serve as a negative control.

  • Cell Lysis:

    • Wash the cells three times with ice-cold PBS.

    • Lyse the cells directly in the plate using a lysis buffer containing protease and phosphatase inhibitors[12].

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for phosphorylated DDR1 (e.g., p-DDR1 Y513).

    • Probe a separate blot or strip and re-probe the same blot with an antibody for total DDR1 as a loading control.

  • Data Analysis:

    • Quantify the band densities using software like ImageJ[12].

    • Normalize the p-DDR1 signal to the total DDR1 signal.

    • Plot the normalized signal against inhibitor concentration to determine the EC50.

Workflow for Kinome-wide Selectivity Profiling

Large-scale selectivity screening is essential for characterizing a compound. The workflow for a competitive binding assay provides a global view of an inhibitor's interaction with the human kinome.

KinomeScan_Workflow cluster_input Input Components cluster_process Assay Process cluster_output Data Output Inhibitor Test Inhibitor (e.g., DDR1-IN-1) Incubation 1. Incubation: Inhibitor competes with immobilized ligand for kinase binding Inhibitor->Incubation Kinase_Library DNA-tagged Kinase Library (~450 kinases) Kinase_Library->Incubation Ligand_Beads Immobilized Active Site Ligand Ligand_Beads->Incubation Washing 2. Affinity Capture: Unbound kinases are washed away Incubation->Washing Elution 3. Elution & qPCR: Bound kinases are eluted and DNA tags quantified Washing->Elution Data_Analysis Quantify % of kinase bound relative to DMSO control Elution->Data_Analysis Selectivity_Profile Generate Selectivity Profile (e.g., TreeSpot diagram) Data_Analysis->Selectivity_Profile

Figure 3. Workflow for Kinome-wide Competitive Binding Assay.

Conclusion: Choosing the Right Tool for the Job

The comparison between DDR1-IN-1 and Nilotinib is a clear illustration of a fundamental principle in chemical biology and drug development: the distinction between a selective probe and a multi-targeted drug.

  • DDR1-IN-1 is the quintessential chemical probe . Its high selectivity makes it the ideal tool for researchers aiming to specifically dissect the role of DDR1 in biological processes[1][5]. When a study requires a definitive link between the inhibition of DDR1 and a resulting phenotype, DDR1-IN-1 is the appropriate reagent. Its lack of significant off-target effects minimizes confounding variables, leading to more easily interpretable data.

  • Nilotinib is a powerful multi-targeted therapeutic agent . While its potent inhibition of DDR1 is well-documented and contributes to its anti-tumor activity in certain contexts[11][20], its effects can never be solely attributed to DDR1 blockade in a wild-type system. Its clinical efficacy in CML is a direct result of its primary activity against Bcr-Abl[7][21]. Researchers using Nilotinib to study DDR1 must do so with caution, employing genetic controls like DDR1 knockouts or expressing drug-resistant mutants (e.g., DDR1 T701I) to validate that the observed effects are indeed DDR1-dependent[11].

For the modern researcher, understanding the complete kinase profile of an inhibitor is not optional—it is essential for rigorous, reproducible science. By selecting the right tool for the question at hand, whether it's the precision of DDR1-IN-1 or the broad-spectrum activity of Nilotinib, scientists can accelerate the journey from target validation to therapeutic innovation.

References

  • Kim, H. G., Tan, L., Weisberg, E. L., et al. (2013). Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. ACS Chemical Biology, 8(10), 2145–2150. [Link]

  • Stansfield, L., et al. (2014). Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. Gastrointestinal Cancer Research, S3-S6. [Link]

  • Canning, P., Tan, L., Chu, K., et al. (2014). Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors. Journal of Molecular Biology, 426(13), 2457–2470. [Link]

  • Kim, H. G., Tan, L., Weisberg, E. L., et al. (2013). Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. ACS Chemical Biology. [Link]

  • Wikipedia. (n.d.). Nilotinib. Retrieved from [Link]

  • Matada, B. S., et al. (2021). A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions. Journal of Cell Communication and Signaling. [Link]

  • Das, S., et al. (2018). Signaling by discoidin domain receptor 1 in cancer metastasis. Cancer and Metastasis Reviews. [Link]

  • Kim, H.G., et al. (2013). Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. Semantic Scholar. [Link]

  • Patsnap Synapse. (2024). What is Nilotinib Hydrochloride used for? Retrieved from [Link]

  • Manley, P. W., et al. (2007). Extended kinase profiling of the Bcr-Abl inhibitor nilotinib. AACR Online Proceedings. [Link]

  • Jallades, L., et al. (2021). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. International Journal of Molecular Sciences. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Nilotinib Hydrochloride? Retrieved from [Link]

  • Vigneri, P., & Wang, J. Y. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research. [Link]

  • Cusabio. (n.d.). DDR1: a Novel Member of the RTKs Family, a Potential Target for Tumor Therapy! Retrieved from [Link]

  • Manley, P. W., Stiefl, N., Cowan-Jacob, S. W., et al. (2010). Extended kinase profile and properties of the protein kinase inhibitor nilotinib. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

  • Pincus, D., et al. (2011). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Clinical Cancer Research. [Link]

  • ResearchGate. (n.d.). Signaling pathways activated by BCR-ABL. Retrieved from [Link]

  • Quintás-Cardama, A., & Cortes, J. (2012). Molecular pathways: BCR-ABL. Clinical Cancer Research. [Link]

  • Cantley, L. C., & Turk, B. E. (2009). Analysis of Protein Tyrosine Kinase Specificity Using Positional Scanning Peptide Microarrays. Methods in Molecular Biology. [Link]

  • ResearchGate. (n.d.). Signaling pathways downstream of DDR1 and their consequences mediated... Retrieved from [Link]

  • Pende, D., et al. (2017). Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages. The Journal of Immunology. [Link]

  • Shah, N. P., & Kuriyan, J. (2023). High-throughput profiling of sequence recognition by tyrosine kinases and SH2 domains using bacterial peptide display. eLife. [Link]

  • Egeblad, M., et al. (2020). Targeting Discoidin Domain Receptor 1 (DDR1) Signaling and Its Crosstalk with β1-Integrin Emerges as a Key Factor for Breast Cancer Chemosensitization upon Collagen Type 1 Binding. Cancers. [Link]

  • Liv Hospital. (2026). Nilotinib. Retrieved from [Link]

  • Shah, N. P., & Kuriyan, J. (2020). Profiling tyrosine kinase substrate recognition using bacterial peptide display and deep sequencing. bioRxiv. [Link]

  • Reichrath, J., et al. (2018). Off‑target Effect of Imatinib and Nilotinib on Human Vitamin D3 Metabolism. Anticancer Research. [Link]

  • Pende, D., et al. (2017). Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages. The Journal of Immunology. [Link]

  • Bullock, A. N., et al. (2014). Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors. Journal of Molecular Biology. [Link]

  • Umezawa, K., et al. (2023). Tyrosine Kinase Inhibitor Profiling Using Multiple Forskolin-Responsive Reporter Cells. International Journal of Molecular Sciences. [Link]

  • Pende, D., et al. (2017). Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages. PubMed. [Link]

  • Patterson, B. (2018). Addressing Off-Target Effects of TKIs in Pediatric CML. OncLive. [Link]

  • Turner, R. S., et al. (2022). Inhibition of discoidin domain receptor (DDR)-1 with nilotinib alters CSF miRNAs and is associated with reduced inflammation and vascular fibrosis in Alzheimer's disease. Translational Neurodegeneration. [Link]

  • Agarwal, S., & Vattikunta, M. (2015). Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery. Journal of Receptors and Signal Transduction. [Link]

  • Zhu, S., et al. (2019). Roles of discoidin domain receptor 1 in gastrointestinal tumors. Translational Cancer Research. [Link]

  • Jeitany, M., et al. (2018). Inhibition of DDR1‐BCR signalling by nilotinib as a new therapeutic strategy for metastatic colorectal cancer. EMBO Molecular Medicine. [Link]

  • ResearchGate. (n.d.). DDR1 is potently inhibited by nilotinib and dasatinib. Retrieved from [Link]

  • Singh, A., et al. (2025). Emerging strategies and translational advancements of DDR1 in oncology. Journal of Translational Medicine. [Link]

Sources

Validation

Comprehensive Guide to Selecting Positive Controls for DDR1-IN-1 Inhibition Studies

As a Senior Application Scientist in kinase pharmacology, I frequently observe researchers struggling to differentiate between on-target receptor inhibition and off-target cytotoxicity when evaluating novel compounds. Di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in kinase pharmacology, I frequently observe researchers struggling to differentiate between on-target receptor inhibition and off-target cytotoxicity when evaluating novel compounds. Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase activated by matrix collagens rather than soluble growth factors.

DDR1-IN-1 (hydrate) is widely recognized as a premier pharmacological probe due to its exquisite selectivity for DDR1 and DDR2 over other kinases[1]. However, because its biochemical potency is in the sub-micromolar range (IC₅₀ ~105 nM), designing a self-validating experimental system requires the strategic use of positive and negative controls to benchmark assay sensitivity, define dynamic range, and prove mechanistic causality.

This guide provides an authoritative framework for selecting positive controls, interpreting comparative data, and executing robust DDR1 inhibition assays.

The Mechanistic Rationale for Control Selection

To select the right positive control, you must understand the thermodynamics of kinase inhibition. DDR1-IN-1 is a Type II kinase inhibitor . It leverages the ATP-binding pocket but also extends into an allosteric site created when the activation loop is in the inactive, "DFG-out" conformation[1],[2].

When selecting controls, you should benchmark DDR1-IN-1 against both structurally similar Type II inhibitors and conformationally distinct Type I inhibitors (which bind the active "DFG-in" state).

DDR1_Pathway Collagen Collagen I/IV (Ligand) DDR1 DDR1 Receptor (Dimerization) Collagen->DDR1 Binds Phos Autophosphorylation (Kinase Activation) DDR1->Phos Induces PI3K PI3K / Akt Pathway Phos->PI3K MAPK MAPK / ERK Pathway Phos->MAPK Response Cell Proliferation & Migration PI3K->Response MAPK->Response Inhibitor DDR1-IN-1 (Type II Inhibitor) Inhibitor->Phos Blocks (DFG-out) Controls Positive Controls (Imatinib, 7rh) Controls->Phos Blocks

DDR1 signaling pathway and points of pharmacological intervention.

Causality in Control Selection:
  • Imatinib & Nilotinib (Structural Controls): Originally designed to target BCR-Abl, these are potent Type II inhibitors of DDR1[2]. Using Imatinib establishes a reliable baseline for Type II "DFG-out" inhibition kinetics.

  • Dasatinib (Conformational Control): Dasatinib is a Type I inhibitor that binds the active "DFG-in" conformation[2]. Including it allows you to compare the thermodynamic differences between stabilizing the active versus inactive states of the kinase.

  • 7rh (Sensitivity Benchmark): With a single-digit nanomolar IC₅₀[3], 7rh serves as a maximum-inhibition control to define the absolute lower limit of detection in your biochemical assays.

Comparative Performance Data

When validating DDR1-IN-1, your positive controls must contextualize both its potency and its selectivity . The table below synthesizes the biochemical IC₅₀ values of DDR1-IN-1 against standard controls.

InhibitorTarget ConformationDDR1 IC₅₀ (nM)DDR2 IC₅₀ (nM)Selectivity Profile & Utility
DDR1-IN-1 Type II (DFG-out)105413Highly selective probe for DDR1/2[1].
DDR1-IN-2 Type II (DFG-out)47145Higher potency analog, but hits multiple off-target kinases[1].
Imatinib Type II (DFG-out)43>400Multi-kinase (Abl, c-Kit). Excellent structural positive control[2].
Nilotinib Type II (DFG-out)3.755Multi-kinase. High-potency Type II control[2].
Dasatinib Type I (DFG-in)1.351.4Broad-spectrum. Use to benchmark maximum assay dynamic range[2].
7rh Type II (DFG-out)6.8>100Highly selective for DDR1. Ideal benchmark for high-potency selective inhibition[3].

Data Interpretation Insight: While Dasatinib and Nilotinib are vastly more potent than DDR1-IN-1, they are notoriously promiscuous. DDR1-IN-1 sacrifices absolute potency to achieve a highly refined selectivity profile (KinomeScan S(10) = 0.008 at 0.1 μM)[1].

Establishing a Self-Validating Experimental System

A robust assay does not just prove that a compound works; it proves how and why it works.

The Ultimate Negative Control: The G707A Mutant To prove that the phenotypic effects of DDR1-IN-1 (e.g., reduced cell migration) are strictly due to DDR1 inhibition, you must deploy a genetic negative control. Kim et al. identified that a G707A mutation in the DDR1 hinge region confers a >20-fold resistance to DDR1-IN-1[1]. By expressing the G707A mutant in your cell lines, you create a self-validating loop: if DDR1-IN-1 still suppresses proliferation in G707A-expressing cells, the observed effect is due to off-target cytotoxicity, not DDR1 inhibition.

Step-by-Step Experimental Methodologies

Protocol A: Biochemical Kinase Assay (LanthaScreen / ADP-Glo)

This protocol determines the exact IC₅₀ of your compounds in a cell-free environment.

  • Enzyme Preparation: Dilute recombinant human DDR1 kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 3-fold, 10-point serial dilution of DDR1-IN-1 and positive controls (e.g., Imatinib, 7rh) in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration <1%).

  • Pre-incubation (Critical Step): Incubate the kinase with the inhibitors for 30 minutes at room temperature.

    • Causality Note: Type II inhibitors like DDR1-IN-1 require significant conformational changes in the kinase to bind the DFG-out state, resulting in slow-binding kinetics. A 30-minute pre-incubation is mandatory to reach thermodynamic equilibrium before ATP is introduced.

  • Reaction Initiation: Add ATP (at the predetermined Kₘ) and the appropriate peptide substrate. Incubate for 60 minutes.

  • Detection: Add ADP-Glo reagent to terminate the reaction and deplete unconsumed ATP. Read luminescence to calculate the IC₅₀.

Protocol B: Cellular Autophosphorylation Assay

This protocol measures the ability of the inhibitor to block target engagement in a live-cell, collagen-stimulated environment.

Workflow Seed Seed Cells (e.g., U2OS) Starve Serum Starvation (16 hours) Seed->Starve Treat Compound Treatment (1 hour) Starve->Treat Stimulate Collagen I (10 µg/mL, 2 hrs) Treat->Stimulate Lyse Cell Lysis & Extraction Stimulate->Lyse Detect Western Blot (p-DDR1) Lyse->Detect

Step-by-step experimental workflow for the DDR1 cellular autophosphorylation assay.

  • Cell Seeding & Starvation: Seed DDR1-expressing cells (e.g., U2OS or T47D) in 6-well plates. Once 80% confluent, replace with serum-free medium and starve for 16 hours[4].

    • Causality Note: Serum starvation eliminates background kinase activation from ambient growth factors, isolating the specific collagen-DDR1 signaling axis.

  • Inhibitor Pre-treatment: Treat cells with DDR1-IN-1 (0.1 - 10 µM) or selected positive controls (e.g., Imatinib at 1 µM) for 1 hour.

  • Collagen Stimulation: Stimulate cells with 10 µg/mL Collagen Type I for 2 hours at 37°C[4].

    • Causality Note: Unlike typical RTKs (like EGFR) that activate within minutes of ligand binding, DDR1 undergoes unusually slow receptor oligomerization and internalization. A full 2-hour stimulation is required to achieve peak autophosphorylation.

  • Lysis & Detection: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mM sodium orthovanadate, 5 mM NaF)[4]. Resolve lysates via SDS-PAGE and probe with anti-phospho-DDR1 (Tyr792) and anti-total-DDR1 antibodies.

References

  • Kim, H. G., et al. (2013). Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. ACS Chemical Biology.[Link]

  • Day, E., et al. (2014). Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery. PubMed Central (NIH).[Link]

  • Gao, M., et al. (2021). Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation. MDPI.[Link]

  • Valencia, K., et al. (2012). Inhibition of Collagen Receptor Discoidin Domain Receptor-1 (DDR1) Reduces Cell Survival, Homing, and Colonization in Lung Cancer Bone Metastasis. AACR Journals.[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.